ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
The synthetic route for MMV666604 is not widely documented in the literature. it is part of the Malaria Box, a collection of 400 diverse compounds selected for their activity against Plasmodium parasites. These compounds were made available to the scientific community to accelerate malaria drug discovery. As such, the exact synthetic pathway and reaction conditions for MMV666604 are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
While detailed information on specific reactions involving MMV666604 is limited, we know that it exhibits inhibitory effects against early gametocytogenesis of Plasmodium falciparum (the parasite responsible for malaria) and late-stage gametocytes . The compound likely interacts with specific molecular targets within the parasite, affecting its development.
Scientific Research Applications
MMV666604’s primary application lies in malaria research. By inhibiting gametocyte development, it could potentially block the transmission of malaria from mosquitoes to humans. Researchers are exploring its use in vector control strategies to reduce malaria transmission . Additionally, its unique properties may have broader implications in drug development and other areas of biology.
Mechanism of Action
The precise mechanism by which MMV666604 exerts its effects remains an active area of investigation. It likely interferes with critical pathways within the parasite, disrupting its life cycle. Further studies are needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
MMV666604 is part of a larger set of Malaria Box compounds, each with distinct properties. While I don’t have a comprehensive list of similar compounds at the moment, it’s essential to recognize that MMV666604’s efficacy and unique features set it apart from other anti-malarial agents.
Properties
Molecular Formula |
C28H24N2O5S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N2O5S/c1-4-35-27(33)24-16(2)29-28-30(26(32)23(36-28)15-17-9-5-8-12-21(17)31)25(24)20-13-14-22(34-3)19-11-7-6-10-18(19)20/h5-15,25,31H,4H2,1-3H3 |
InChI Key |
HURFFFRCSHQNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)C(=CC5=CC=CC=C5O)S2)C |
Origin of Product |
United States |
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